molecular formula C11H20 B185032 1-tert-butyl-4-methylenecyclohexane CAS No. 13294-73-0

1-tert-butyl-4-methylenecyclohexane

Cat. No.: B185032
CAS No.: 13294-73-0
M. Wt: 152.28 g/mol
InChI Key: IHNUKBZLLPOGDS-UHFFFAOYSA-N
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Description

1-tert-butyl-4-methylenecyclohexane, also known as tert-butylcyclohexane, is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where one hydrogen atom is replaced by a tert-butyl group and another by a methylene group. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tert-butyl-4-methylenecyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with tert-butyl chloride in the presence of a strong acid catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- often involves large-scale alkylation processes. These processes utilize continuous flow reactors and advanced separation techniques to isolate and purify the desired product. The use of catalysts and optimized reaction conditions ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-4-methylenecyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The methylene group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products

    Oxidation: Produces alcohols, ketones, or carboxylic acids.

    Reduction: Yields simpler hydrocarbons.

    Substitution: Forms halogenated derivatives of the compound.

Scientific Research Applications

1-tert-butyl-4-methylenecyclohexane has several scientific research applications:

    Chemistry: Used as a model compound in studies of alkylation and substitution reactions.

    Biology: Investigated for its potential effects on biological membranes and cellular processes.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- involves its interaction with molecular targets and pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The methylene group can participate in various chemical reactions, influencing the compound’s overall behavior and effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, tert-butyl-: Similar structure but lacks the methylene group.

    Cyclohexane, 1-methylethyl-: Contains an isopropyl group instead of a tert-butyl group.

    Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-: Similar structure with a methyl group instead of a methylene group.

Uniqueness

1-tert-butyl-4-methylenecyclohexane is unique due to the presence of both a tert-butyl group and a methylene group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

13294-73-0

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

1-tert-butyl-4-methylidenecyclohexane

InChI

InChI=1S/C11H20/c1-9-5-7-10(8-6-9)11(2,3)4/h10H,1,5-8H2,2-4H3

InChI Key

IHNUKBZLLPOGDS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC(=C)CC1

Canonical SMILES

CC(C)(C)C1CCC(=C)CC1

13294-73-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

BDAM (3.00 grams) was suspended in 40 milliliters of methylene chloride and 2 molar equivalents of THF were added at 0° C. After a homogeneous solution was formed, 1 molar equivalent of TEAL in 10 milliliters of hexane was added followed by 2.20 grams of 4-tert-butylcyclohexanone. After overnight stirring, reaction mixture was hydrolyzed and worked up as described in Example 1. A total of 1.50 grams of 4-tert-butyl-1-methylenecyclohexane was isolated (70% yield).
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Synthesis routes and methods II

Procedure details

To a solution of methyltriphenylphosphonium bromide (5.36 g, 15 mmol, 1.5 eq) in dried THF (40 mL) was added n-BuLi (2.5 M) (6 mL, 15 mmol, 1.5 eq) at −78° C. The mixture was stirred at room temperature for 1 h. The solution of 4-(tert-butyl)cyclohexanone (1.54 g, 10 mmol) in THF (10 mL) was added to the reaction mixture at −78° C. The mixture was stirred at 70° C. for 12 h. The solvent was removed and the residue was suspended in hexane. The mixture was filtered, and the filtrate was concentrated to give 1-(tert-butyl)-4-methylenecyclohexane as yellow oil (0.80 g, yield: 50%). 1HNMR (400 MHz, CDCl3) δ: 4.58 (s, 2H), 2.34-2.31 (m, 2H), 2.01-1.95 (m, 2H), 1.88-1.84 (m, 2H), 1.14-1.06 (m, 3H), 0.86 (s, 9H).
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40 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Methyltriphenylphosphonium bromide (17.4 g, 48.6 mmol) was placed in abs. diethyl ether (106 ml) under a nitrogen atmosphere. Potassium tert-butylate (5.0 g, 45.4 mmol) was slowly added at 0° C. After 30 min, 4-tert-butylcyclohexanone (5.0 g, 32.4 mmol) as a solution in diethyl ether (10 ml) was slowly added dropwise, again at 0° C. The reaction mixture was stirred overnight at RT. For working up, the reaction mixture was cooled in an ice bath and mixed with sat. aq. NH4Cl solution. The phases were separated and the aqueous phase was shaken out several times with diethyl ether. The combined organic phases were dried over magnesium sulphate and the solvent was removed under vacuum. After column chromatography (silica gel, hexane/EtOAc 2:1), the desired compound 1-tert-butyl-4-methylenecyclohexane was obtained as a colourless liquid (3.93 g, 80% of the theoretical amount).
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